molecular formula C17H17ClN2O3S B2990328 5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzenesulfonamide CAS No. 921536-42-7

5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzenesulfonamide

Cat. No. B2990328
CAS RN: 921536-42-7
M. Wt: 364.84
InChI Key: ZGFKOHSHLFAJEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzenesulfonamide, also known as Sunitinib, is a small molecule inhibitor that has been widely used in cancer therapy. It was first approved by the US FDA in 2006 for the treatment of advanced renal cell carcinoma and gastrointestinal stromal tumors. Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in other diseases.

Scientific Research Applications

Antimicrobial and Anticancer Evaluation

A series of derivatives similar to 5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzenesulfonamide were synthesized and evaluated for antimicrobial and anticancer activities. These compounds showed significant effectiveness against various microbial strains and demonstrated anticancer activity across different cell lines, suggesting their potential as therapeutic agents in treating infections and cancer (Kumar et al., 2014).

Anti-HIV and Antifungal Activity

Further exploration into the chemical space surrounding 5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzenesulfonamide led to the development of novel chiral and achiral derivatives showing promising in vitro anti-HIV and antifungal activities. These findings underscore the compound's versatile pharmaceutical applications and its potential as a scaffold for developing new therapeutic agents (Zareef et al., 2007).

Antimicrobial Study of Novel Derivatives

New compounds derived from 5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzenesulfonamide were synthesized and exhibited significantly higher antimicrobial activity compared to their parent structures. This suggests the potential utility of these derivatives in developing new antimicrobial agents (Vanparia et al., 2010).

Anticancer Effects via Apoptosis and Autophagy

Derivatives of 5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzenesulfonamide were found to induce apoptosis and autophagy in cancer cells, alongside inhibiting carbonic anhydrase isoenzymes associated with tumor growth. These findings highlight the compound's potential in anticancer drug development (Gul et al., 2018).

Urease Inhibition for GIT Disorders

Derivatives of 5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzenesulfonamide were identified as potent urease inhibitors, suggesting their application in treating gastrointestinal disorders such as gastric and peptic ulcers and hepatic encephalopathy (Irshad et al., 2021).

properties

IUPAC Name

5-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-3-20-15-7-6-14(8-12(15)9-17(20)21)19-24(22,23)16-10-13(18)5-4-11(16)2/h4-8,10,19H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFKOHSHLFAJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzenesulfonamide

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